An In-depth Technical Guide to the Physicochemical and Pharmacological Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
An In-depth Technical Guide to the Physicochemical and Pharmacological Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine whose structural similarity to known psychoactive compounds suggests potential pharmacological activity. As with any compound intended for research or pharmaceutical development, a thorough understanding of its fundamental physicochemical and biological properties is paramount. This technical guide outlines the essential experimental protocols and analytical methodologies required to fully characterize this molecule. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its evaluation, drawing upon established scientific principles and data from structurally related compounds.
Chemical and Physical Properties
A foundational aspect of drug development is the precise determination of a compound's chemical and physical characteristics. These properties influence its stability, solubility, and bioavailability.
Table 1: Physicochemical Properties of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
| Property | Data | Experimental Protocol |
| Molecular Formula | C₉H₁₁ClFN[1] | Elemental Analysis, High-Resolution Mass Spectrometry |
| Molecular Weight | 187.64 g/mol [1] | Mass Spectrometry |
| Appearance | Solid[1] | Visual Inspection |
| Purity | Typically >95% | HPLC, GC-MS |
| Melting Point | Not available | Capillary Melting Point Method |
| pKa | Not available | Potentiometric Titration, Spectrophotometry, Computational Prediction |
| Solubility | Not available | Kinetic and Thermodynamic Solubility Assays |
Experimental Protocols
The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities.[2]
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Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).[2]
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Procedure:
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A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[3]
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.
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The temperature range is recorded from the onset of melting to the point where the entire sample becomes a clear liquid.
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The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For a primary amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) and the neutral (amine) forms.
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Method: Potentiometric titration is a common and accurate method.
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Procedure:
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A standard solution of the compound is prepared in water or a suitable co-solvent.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically as the pH at which half of the compound is in its neutral form.
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Computational methods can also provide an estimation of pKa values.[4][5][6]
Solubility is a key determinant of a drug's oral bioavailability. The solubility of an amine hydrochloride is typically pH-dependent.
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Method: Kinetic and thermodynamic solubility assays in various media (e.g., water, phosphate-buffered saline (PBS) at different pH values, and organic solvents).
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Procedure (Kinetic Solubility):
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A concentrated stock solution of the compound in DMSO is serially diluted in the aqueous buffer of interest.
-
The solutions are shaken for a set period (e.g., 2 hours).
-
The presence of precipitate is detected using nephelometry or UV-Vis spectroscopy.
-
-
Procedure (Thermodynamic Solubility):
-
An excess of the solid compound is added to the solvent of interest.
-
The suspension is agitated until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method like HPLC-UV.
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Analytical Characterization
Sophisticated analytical techniques are employed to confirm the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for full characterization. While specific spectra for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not publicly available, a general approach to its analysis is described.
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¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the chiral benzylic carbon, and the aliphatic carbons.
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2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
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Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of the free amine (C₉H₁₀FN, MW = 151.18)[7] or the protonated molecule, depending on the ionization technique used.
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Isotopic Pattern: The presence of chlorine from the hydrochloride salt would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for separating enantiomers.
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Reversed-Phase HPLC: For purity analysis, a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10] Detection is commonly performed using a UV detector.
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Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer, a chiral stationary phase is required. The choice of the chiral column and mobile phase would need to be optimized to achieve baseline separation of the (S) and (R) enantiomers.
Potential Pharmacological Profile
The chemical structure of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, featuring a phenyl-ethylamine backbone, suggests a potential interaction with monoamine transporters.
Hypothetical Mechanism of Action: Monoamine Reuptake Inhibition
Structurally similar compounds, such as fluorinated amphetamines, are known to act as monoamine reuptake inhibitors or releasing agents.[11][12][13][14] These compounds can block the reuptake of neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby increasing their concentration and signaling.[15][16]
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Caption: Hypothetical mechanism of action as a monoamine reuptake inhibitor.
Experimental Workflow for Pharmacological Characterization
To elucidate the pharmacological activity of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a series of in vitro assays are necessary.
dot
Caption: Experimental workflow for pharmacological characterization.
Conclusion
While specific experimental data on (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is limited in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By following the outlined experimental protocols for determining its physicochemical properties and employing the suggested workflow for pharmacological evaluation, researchers can systematically build a complete profile of this compound. Such a detailed understanding is a prerequisite for any further investigation into its potential as a research tool or therapeutic agent. The structural alerts within the molecule strongly suggest that a thorough investigation of its effects on the central nervous system, particularly on monoaminergic systems, is warranted.
References
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- 2. Determination of Melting Point [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 16. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
